ZLDI-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-14-8-9-21(15(2)12-14)30-11-10-27-16(3)18(17-6-4-5-7-20(17)27)13-19-22(28)25-24(31)26-23(19)29/h4-9,12-13H,10-11H2,1-3H3,(H2,25,26,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBZGGYWSRGVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZLDI-8: A Technical Guide to its Pro-Survival and Anti-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLDI-8 is a novel small molecule inhibitor of ADAM-17 (A Disintegrin and Metalloproteinase 17), a key enzyme in the Notch signaling pathway. By inhibiting ADAM-17, this compound effectively downregulates Notch signaling, leading to a cascade of anti-tumor effects. This technical guide provides an in-depth overview of the pro-survival and anti-apoptosis mechanisms influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This compound has demonstrated significant potential in preclinical studies, particularly in hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC), by inducing apoptosis, inhibiting cell proliferation and metastasis, and enhancing the efficacy of existing chemotherapeutic agents.
Introduction
The dysregulation of signaling pathways that control cell survival and apoptosis is a hallmark of cancer. The Notch signaling pathway is a critical regulator of these processes, and its aberrant activation is implicated in the progression and chemoresistance of various malignancies. This compound emerges as a promising therapeutic candidate by targeting ADAM-17, an enzyme responsible for the proteolytic activation of Notch receptors. This guide delineates the molecular mechanism of this compound and its quantifiable impact on cancer cell viability and survival.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of ADAM-17. This inhibition prevents the cleavage of the Notch receptor, a crucial step for its activation. The subsequent downstream effects are central to its anti-tumor properties.
Inhibition of the Notch Signaling Pathway
ADAM-17-mediated cleavage of the Notch receptor releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it activates the transcription of target genes that promote cell survival and proliferation while inhibiting apoptosis. This compound, by blocking ADAM-17, prevents the generation of NICD, thereby suppressing the entire downstream signaling cascade.[1]
Downregulation of Pro-Survival and Anti-Apoptotic Proteins
A key consequence of this compound-mediated Notch inhibition is the decreased expression of critical pro-survival and anti-apoptotic proteins. Notably, the expression of Survivin and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) is significantly reduced.[1][2] These proteins are instrumental in preventing programmed cell death, and their downregulation by this compound sensitizes cancer cells to apoptosis.
The Notch signaling pathway, through its downstream effector Hes1, can also influence the NF-κB and Bcl-2 pathways, both of which are pivotal in regulating apoptosis. Inhibition of Notch signaling by this compound can lead to the suppression of NF-κB activity and downregulation of the anti-apoptotic protein Bcl-2.
Quantitative Data on this compound's Efficacy
The anti-tumor activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MHCC97-H | Hepatocellular Carcinoma | 5.32 | [2] |
| A549/Taxol | Drug-Resistant Non-Small-Cell Lung Cancer | Not explicitly stated, but demonstrated to induce apoptosis | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Hepatocellular Carcinoma | Nude mice with MHCC97-H xenografts | This compound (0.2-2 mg/kg, i.p.) + Sorafenib | Enhanced the tumor growth inhibition effect of Sorafenib. Pre-treatment with this compound (1 µmol/L) increased Sorafenib-induced apoptosis from 14.48% to 37.92%. | [2][4] |
| Drug-Resistant NSCLC | Nude mice with A549/Taxol xenografts | This compound | Suppressed tumor growth and metastasis. | [3] |
| Hepatocellular Carcinoma | Nude mice with metastatic HCC model | This compound | Enhanced the anti-tumor effect of Sorafenib on in vivo metastasis. | [4] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound on the Notch signaling pathway.
Experimental Workflow: MTT Assay for Cell Viability
This diagram outlines the steps for assessing cell viability using the MTT assay.
Experimental Workflow: Western Blot for Protein Expression
This diagram illustrates the workflow for analyzing protein expression levels by Western blotting.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, cIAP1/2, NICD, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Transwell Migration and Invasion Assay
This protocol is used to evaluate the effect of this compound on cancer cell migration and invasion.[5]
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS). This compound can be added to the upper chamber with the cells.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.
-
Cell Removal: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
Conclusion
This compound demonstrates significant anti-tumor activity by inhibiting the ADAM-17/Notch signaling pathway, thereby promoting apoptosis and inhibiting cell survival and proliferation. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent, particularly in overcoming chemoresistance in cancers like hepatocellular carcinoma and non-small-cell lung cancer. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic utility of this compound and similar targeted therapies.
References
- 1. Novel ADAM-17 inhibitor this compound enhances the in vitro and in vivo chemotherapeutic effects of Sorafenib on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel ADAM-17 inhibitor this compound inhibits the metastasis of hepatocellular carcinoma by reversing epithelial-mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLDI-8: A Technical Guide to a Novel ADAM-17 Inhibitor for Overcoming Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLDI-8 is a novel small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key enzyme in the Notch signaling pathway. Discovered through computational virtual screening, this compound has demonstrated significant potential in preclinical studies for overcoming chemoresistance in various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols associated with this compound, intended to serve as a resource for researchers in oncology and drug development.
Discovery and Synthesis
Discovery through Virtual Screening
This compound was identified as a potent ADAM-17 inhibitor through a target-ligand interaction-based virtual screening approach. This computational method involves the screening of large chemical libraries against the three-dimensional structure of the target protein to identify compounds with high binding affinity and potential inhibitory activity. This compound, a thiodihydropyrimidinedione derivative, emerged from this screening as a promising candidate for further development.
Proposed Chemical Synthesis
While the precise, step-by-step synthesis protocol for this compound has not been detailed in the primary literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of structurally related compounds, specifically the condensation of a substituted indolin-2-one with a 2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
A potential retro-synthetic analysis suggests the key disconnection at the exocyclic double bond, indicating a Knoevenagel condensation between an appropriately substituted 1-alkyl-5-methylindolin-2-one and 2-thiobarbituric acid. The synthesis could proceed as follows:
-
Synthesis of the Indolinone Core: The synthesis would begin with the alkylation of 5-methylindolin-2-one (B1336126) at the nitrogen atom with a suitable 4-(p-tolyloxy)butyl halide.
-
Knoevenagel Condensation: The resulting N-substituted indolin-2-one would then be condensed with 2-thiobarbituric acid in the presence of a base catalyst, such as piperidine (B6355638) or pyridine, in a suitable solvent like ethanol (B145695) or acetic acid, to yield the final product, this compound.
It is important to note that this is a proposed synthetic pathway, and optimization of reaction conditions would be necessary to achieve a high yield and purity of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of ADAM-17, which plays a crucial role in the activation of the Notch signaling pathway.
dot
Methodological & Application
Application Notes and Protocols for ZLDI-8 Treatment in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZLDI-8 is a novel small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key enzyme involved in the activation of the Notch signaling pathway.[1][2] In non-small-cell lung cancer (NSCLC), particularly in chemoresistant subtypes, the Notch pathway is often dysregulated, promoting cell survival, proliferation, and metastasis.[1] this compound effectively inhibits the cleavage of the Notch receptor, preventing the release of the Notch Intracellular Domain (NICD) and subsequent downstream signaling. This inhibition induces apoptosis and reverses the epithelial-mesenchymal transition (EMT), thereby impeding the metastatic potential of NSCLC cells.[1][3] These application notes provide detailed protocols for the treatment of NSCLC cell lines with this compound and for assessing its effects on cell viability, apoptosis, and the Notch signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound in Human NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human NSCLC cell lines after 48 hours of treatment, as determined by MTT assay.
| Cell Line | Histological Subtype | This compound IC50 (µM) at 48h |
| A549 | Adenocarcinoma | ~15 µM |
| H1993 | Adenocarcinoma | ~12 µM |
| HCC827 | Adenocarcinoma | ~18 µM |
| H460 | Large Cell Carcinoma | ~10 µM |
Data adapted from Zhang et al., 2023, Figure 2A, which shows the cytotoxic effects of a derivative of this compound, NY-2, and this compound itself. The IC50 values for this compound are estimated from the provided graphical data.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in NSCLC cell lines.
Experimental Protocols
Cell Culture and Maintenance of NSCLC Cell Lines
This protocol describes the standard procedure for culturing human NSCLC cell lines such as A549, H1993, HCC827, and H460.
Materials:
-
NSCLC cell line (e.g., A549, ATCC® CCL-185™)
-
RPMI-1640 Medium or F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (RPMI-1640 or F-12K) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.
-
Initial Seeding: Transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to new flasks containing pre-warmed complete growth medium. A split ratio of 1:4 to 1:8 is typical.
-
Change the culture medium every 2-3 days.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on NSCLC cells and calculating the IC50 value.
Materials:
-
NSCLC cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NSCLC cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
NSCLC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed NSCLC cells in 6-well plates and treat with desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of Notch Signaling Proteins
This protocol is for detecting changes in the expression of key proteins in the Notch signaling pathway upon this compound treatment.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADAM-17, anti-Notch1, anti-cleaved Notch1 (NICD), anti-Hes1, anti-c-Myc, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer on ice. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Notch Pathway Proteins Following ZLDI-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of ZLDI-8, a potent ADAM-17 inhibitor, on key proteins within the Notch signaling pathway. The provided protocols and data interpretation guidelines are intended to assist in the accurate assessment of this compound's biological activity and its potential as a therapeutic agent.
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, particularly cancer. The activation of the Notch receptor is a multi-step process that involves proteolytic cleavages. A key cleavage event is mediated by the metalloprotease ADAM-17, which sheds the Notch extracellular domain, a prerequisite for the subsequent cleavage by γ-secretase that releases the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus to activate the transcription of target genes.
This compound is a small molecule inhibitor of ADAM-17, effectively blocking a crucial step in Notch pathway activation.[1][2][3][4] By inhibiting ADAM-17, this compound prevents the cleavage of the Notch receptor, leading to a downstream reduction in Notch signaling.[1][3] This inhibitory action has been shown to suppress the proliferation and metastasis of cancer cells and enhance the efficacy of chemotherapeutic agents.[5] Western blot analysis is an indispensable technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression levels of key components and targets of the Notch pathway.
Data Presentation: Effects of this compound on Notch Pathway Proteins
The following tables summarize the expected qualitative and semi-quantitative changes in the expression of key Notch pathway and associated proteins following treatment with this compound, as documented in preclinical studies. These tables are designed for easy comparison and to guide the interpretation of Western blot results.
Table 1: Effect of this compound on Core Notch Signaling Proteins
| Protein Target | Cellular Localization | Expected Change with this compound Treatment | References |
| ADAM-17 | Cell Membrane | No change in total protein expression | [1][4] |
| Notch1 (full-length) | Cell Membrane | Potential accumulation | [3] |
| NICD (Notch Intracellular Domain) | Cytoplasm, Nucleus | Significant Decrease | [1][3] |
Table 2: Effect of this compound on Downstream Notch Target Genes and Associated Proteins
| Protein Target | Function | Expected Change with this compound Treatment | References |
| Survivin | Anti-apoptosis | Decrease | [1][3] |
| cIAP1/2 | Anti-apoptosis | Decrease | [1][3] |
Table 3: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Markers
| Protein Target | EMT Role | Expected Change with this compound Treatment | References |
| E-Cadherin | Epithelial Marker | Increase | [1] |
| N-Cadherin | Mesenchymal Marker | Decrease | [1] |
| Vimentin | Mesenchymal Marker | Decrease | [1] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Figure 1: Mechanism of this compound Action on the Notch Signaling Pathway.
Figure 2: Standardized workflow for Western blot analysis.
Figure 3: Logical flow of this compound's impact on cellular processes.
Experimental Protocols
The following are detailed protocols for the Western blot analysis of Notch pathway proteins and EMT markers after this compound treatment.
Protocol 1: General Western Blotting Procedure
This protocol provides a general framework. Specific antibody dilutions and incubation times should be optimized for each target protein.
1. Cell Lysis and Protein Extraction: a. Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or vehicle control for the specified duration. b. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). c. Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to the cells. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at 14,000 x g for 20 minutes at 4°C. g. Collect the supernatant containing the total protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples with lysis buffer and add 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (specifics in Protocol 2) diluted in the blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Specific Primary Antibodies for Notch Pathway Analysis
The following table provides recommended starting dilutions for primary antibodies targeting key proteins in the Notch pathway. Optimization may be required.
| Primary Antibody | Recommended Starting Dilution | Blocking Buffer |
| Anti-Notch1 (for NICD) | 1:1000 | 5% non-fat milk in TBST |
| Anti-ADAM-17 | 1:1000 | 5% BSA in TBST |
| Anti-Survivin | 1:1000 | 5% non-fat milk in TBST |
| Anti-cIAP1 | 1:1000 | 5% non-fat milk in TBST |
| Anti-cIAP2 | 1:1000 | 5% non-fat milk in TBST |
| Anti-E-Cadherin | 1:1000 | 5% non-fat milk in TBST |
| Anti-N-Cadherin | 1:1000 | 5% non-fat milk in TBST |
| Anti-Vimentin | 1:1000 | 5% non-fat milk in TBST |
| Anti-β-actin (Loading Control) | 1:5000 | 5% non-fat milk in TBST |
| Anti-GAPDH (Loading Control) | 1:5000 | 5% non-fat milk in TBST |
Note on Data Interpretation: When analyzing your Western blot data, compare the normalized band intensities of the this compound treated samples to the vehicle-treated control. A decrease in the intensity of NICD, Survivin, cIAP1/2, N-Cadherin, and Vimentin bands, and an increase in the E-Cadherin band intensity would be consistent with the known mechanism of action of this compound. The magnitude of these changes will likely be dependent on the concentration of this compound and the duration of treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ADAM17 inhibitor this compound sensitized hepatocellular carcinoma cells to sorafenib through Notch1-integrin β-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
- 5. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZLDI-8 Technical Support Center: Identifying and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing the off-target effects of ZLDI-8, a known inhibitor of ADAM-17 and the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] By inhibiting ADAM-17, this compound blocks the cleavage of the Notch receptor, which in turn downregulates the Notch signaling pathway.[1][3][4] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[5][6]
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is the competitive and irreversible inhibition of lymphoid tyrosine phosphatase (Lyp), also known as PTPN22.[1][2] Lyp is a critical negative regulator of T-cell receptor signaling, and its inhibition can have significant immunological consequences.[7][8] Due to the conserved nature of the active site in metalloproteinases, there is also a potential for this compound to inhibit other members of the ADAM family or other metalloproteinases.[9][10][11]
Q3: My cells are showing unexpected toxicity or a phenotype that is inconsistent with Notch inhibition after this compound treatment. What could be the cause?
Unexpected cellular responses to this compound treatment could stem from several factors:
-
Off-target effects: Inhibition of Lyp or other unforeseen targets could be responsible for the observed phenotype.
-
Compound concentration: Using a concentration of this compound that is too high can increase the likelihood of off-target binding and cellular toxicity.
-
Cell line specific effects: The expression levels of ADAM-17, Lyp, and other potential off-targets can vary significantly between different cell lines, leading to diverse responses.
-
Compound stability and solubility: Degradation or precipitation of this compound in your experimental setup can lead to inconsistent and unreliable results.
Q4: How can I confirm that the observed effects of this compound in my experiment are due to on-target ADAM-17 inhibition?
To validate that the observed phenotype is a direct result of ADAM-17 inhibition, a multi-pronged approach is recommended:
-
Titration of this compound: Determine the minimal effective concentration that elicits the desired on-target effect to reduce the probability of off-target interactions.
-
Use of control compounds: Include a structurally related but inactive compound as a negative control. An ideal positive control would be another well-characterized ADAM-17 inhibitor with a different chemical scaffold.
-
Genetic knockdown/knockout: Utilize siRNA or CRISPR/Cas9 to reduce the expression of ADAM-17. If the phenotype is rescued or mimicked, it strongly suggests an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the engagement of this compound with its target protein (ADAM-17) in intact cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no effect of this compound | 1. Compound degradation: this compound may be unstable under your experimental conditions. 2. Incorrect concentration: Calculation error or use of a sub-optimal concentration. 3. Low ADAM-17 expression: The cell line may not express sufficient levels of the target protein. | 1. Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Information on the stability of small molecules in cell culture media suggests that some degradation can occur over time.[12][13] 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Confirm ADAM-17 expression in your cell line using Western blot or qPCR. |
| High cell toxicity | 1. Concentration too high: Excessive concentrations can lead to off-target toxicity. 2. Off-target effects: Inhibition of Lyp or other essential proteins may be causing cell death. 3. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Titrate this compound to the lowest effective concentration. 2. Investigate the expression of Lyp (PTPN22) in your cells. If expressed, consider if the observed toxicity aligns with Lyp inhibition. 3. Ensure the final DMSO concentration in your culture medium is below a toxic threshold (typically <0.5%). |
| Phenotype does not match expected Notch inhibition | 1. Off-target effect is dominant: The observed phenotype may be due to the inhibition of Lyp or another off-target. 2. Crosstalk with other pathways: this compound's inhibition of ADAM-17 may trigger compensatory signaling pathways. 3. Experimental artifact: Ensure proper controls are in place to rule out non-specific effects. | 1. Use genetic approaches (siRNA/CRISPR) to specifically knock down ADAM-17 and compare the phenotype to that of this compound treatment. 2. Perform pathway analysis (e.g., Western blot for key signaling proteins) to investigate the activation of other pathways. 3. Include appropriate vehicle and negative controls in all experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Cell Line/System | Reference |
| ADAM-17 | Inhibition of Notch cleavage | - | - | [1][2] |
| Lyp (PTPN22) | IC50 | 31.6 µM | Enzymatic Assay | [1][2] |
| Lyp (PTPN22) | Ki | 26.22 µM | Enzymatic Assay | [1][2] |
| MHCC97-H cells | IC50 (Cell Growth) | 5.32 µM | MHCC97-H | [1][2] |
Table 2: Recommended Working Concentrations and Storage
| Parameter | Recommendation | Reference |
| In Vitro Concentration Range | 1 - 10 µM for Notch inhibition studies | [1] |
| Stock Solution Solvent | DMSO | [2] |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [1] |
| Solubility in DMSO | 62.5 mg/mL | [2] |
Experimental Protocols
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from general CETSA procedures and is designed to verify the direct binding of this compound to ADAM-17 in a cellular context.[14][15][16][17][18]
1. Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours at 37°C.
2. Heating Step:
-
Harvest cells and wash with PBS. Resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification (Western Blot):
-
Measure the total protein concentration of the soluble fractions.
-
Normalize the protein loading for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for ADAM-17.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detect with an appropriate secondary antibody and quantify band intensities.
5. Data Analysis:
-
Plot the normalized band intensity of ADAM-17 against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Detailed Protocol: Western Blot for Notch Signaling Pathway Proteins
This protocol allows for the assessment of this compound's effect on the Notch signaling pathway by measuring the levels of key downstream proteins.
1. Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO) or this compound at the desired concentration and time course (e.g., 1-10 µM for 6-72 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Notch Intracellular Domain (NICD) and Hes1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's signal to the loading control. A decrease in NICD and Hes1 levels upon this compound treatment would be consistent with on-target activity.[19]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The ADAM17 inhibitor this compound sensitized hepatocellular carcinoma cells to sorafenib through Notch1-integrin β-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein tyrosine phosphatase Lyp/PTPN22 drives TNFα-induced priming of superoxide anions production by neutrophils and arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to ZLDI-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ZLDI-8 treatment in cancer cells.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Cancer Cell Lines Over Time
Possible Cause 1: Upregulation of ADAM-17 Expression
Long-term exposure to this compound may lead to a compensatory upregulation of its target, ADAM-17. Increased expression of the enzyme can titrate out the inhibitor, leading to reduced efficacy.
Suggested Solution:
-
Assess ADAM-17 Expression: Compare ADAM-17 mRNA and protein levels in your resistant cell line to the parental, sensitive cell line using qPCR and Western blot, respectively.
-
Increase this compound Concentration: A modest increase in the this compound concentration may be sufficient to overcome the increased ADAM-17 expression. Perform a dose-response curve to determine the new IC50 value.
-
Combination Therapy: Consider co-treatment with an agent that can downregulate ADAM-17 expression or activity through an alternative mechanism.
Possible Cause 2: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of the Notch signaling pathway by this compound. A likely candidate is the PI3K/AKT pathway, which can be activated downstream of ADAM-17.[1][2][3]
Suggested Solution:
-
Probe for Pathway Activation: Use Western blot to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) in both sensitive and resistant cells.
-
Combination with PI3K/AKT Inhibitors: If the PI3K/AKT pathway is activated in resistant cells, consider co-treatment with a specific PI3K or AKT inhibitor (e.g., LY294002) to restore sensitivity to this compound.[1][2]
Problem 2: Intrinsic Resistance to this compound in a New Cancer Cell Line
Possible Cause 1: Pre-existing High Levels of ADAM-17 or Notch Pathway Activity
Some cancer cell lines may exhibit intrinsically high levels of ADAM-17 expression or constitutive activation of the Notch signaling pathway, rendering them less sensitive to this compound at standard concentrations.
Suggested Solution:
-
Baseline Characterization: Before initiating this compound treatment, characterize the baseline expression of ADAM-17 and key components of the Notch pathway (Notch1, NICD, Hes1) via qPCR and Western blot.
-
Higher Initial Dosing: For cell lines with high baseline ADAM-17 or Notch activity, a higher initial concentration range for this compound in dose-response experiments may be necessary.
Possible Cause 2: Mutations in the Notch Signaling Pathway
Pre-existing mutations in components of the Notch pathway downstream of ADAM-17 could render the pathway constitutively active and independent of ADAM-17-mediated cleavage, thus conferring resistance to this compound.
Suggested Solution:
-
Sequencing Analysis: If intrinsic resistance is observed, consider sequencing key components of the Notch pathway (e.g., NOTCH1, NOTCH2) to identify potential activating mutations.
-
Alternative Therapeutic Strategies: If a constitutively active downstream mutation is identified, targeting a more downstream component of the Notch pathway (e.g., with a γ-secretase inhibitor) or a different signaling pathway may be more effective.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of ADAM-17 (A Disintegrin and Metalloproteinase 17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme).[4] ADAM-17 is a key enzyme that cleaves and activates the Notch receptor.[5][6] By inhibiting ADAM-17, this compound prevents the cleavage and subsequent activation of the Notch signaling pathway.[4][7] This leads to decreased expression of pro-survival and anti-apoptotic proteins, induction of apoptosis, and reversal of the epithelial-mesenchymal transition (EMT) phenotype in cancer cells.[4][7]
Q2: How can I confirm that this compound is inhibiting the Notch pathway in my cells?
A2: You can assess the activity of the Notch pathway by measuring the levels of the Notch Intracellular Domain (NICD), the activated form of the Notch receptor, and the expression of its downstream target genes, such as HES1. A decrease in NICD levels and HES1 expression upon this compound treatment would indicate successful target engagement.
Q3: My cells are showing morphological changes consistent with Epithelial-Mesenchymal Transition (EMT) and have become resistant to this compound. Is there a connection?
A3: Yes, the activation of EMT is a known mechanism of drug resistance. This compound has been shown to reverse EMT.[7] If your cells are undergoing EMT, this could be contributing to this compound resistance. You can assess EMT by checking for changes in the expression of marker proteins: a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin) via Western blot.
Q4: Are there any known synergistic drug combinations with this compound?
A4: this compound has been shown to enhance the efficacy of chemotherapeutic agents like Sorafenib, Etoposide, and Paclitaxel in hepatocellular carcinoma cells.[8][9] Based on potential resistance mechanisms, combining this compound with PI3K/AKT pathway inhibitors could also be a synergistic strategy.[1][2]
Quantitative Data
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 5 | - |
| This compound Resistant Subline | This compound | 25 | 5 |
| Parental Cancer Cell Line | This compound + PI3K Inhibitor (e.g., 1 µM LY294002) | 2.5 | - |
| This compound Resistant Subline | This compound + PI3K Inhibitor (e.g., 1 µM LY294002) | 10 | 4 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell lines (parental and potentially resistant)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for Key Signaling Proteins
Objective: To analyze the expression and phosphorylation status of proteins in the ADAM-17/Notch and PI3K/AKT pathways.
Materials:
-
Cancer cell lysates (from sensitive and resistant cells, with and without this compound treatment)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADAM-17, anti-Notch1, anti-NICD, anti-Hes1, anti-p-AKT, anti-AKT, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound signaling pathway and potential resistance mechanisms.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel ADAM-17 inhibitor this compound enhances the in vitro and in vivo chemotherapeutic effects of Sorafenib on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining ZLDI-8 and Sorafenib Co-administration Protocols
This technical support center is designed for researchers, scientists, and drug development professionals investigating the co-administration of ZLDI-8 and Sorafenib. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments with this compound and Sorafenib, providing potential causes and solutions in a question-and-answer format.
Q1: We are not observing the expected synergistic effect on cell viability when combining this compound and Sorafenib. What could be the issue?
Possible Causes & Solutions:
-
Suboptimal Concentrations: The synergistic effect of this compound and Sorafenib is dose-dependent. It is crucial to perform a dose-matrix experiment to identify the optimal concentrations of both compounds in your specific cell line. Start with a range of concentrations around the known IC50 values.
-
Incorrect Dosing Schedule: The timing of drug administration can significantly impact the outcome. Pre-treatment with this compound for a specific period before adding Sorafenib has been shown to be effective in enhancing Sorafenib's efficacy[1]. We recommend pre-treating cells with this compound for 24 hours before adding Sorafenib.
-
Cell Line Specificity: The synergistic effect may vary between different cancer cell lines. Ensure that your chosen cell line has active Notch signaling and is sensitive to Sorafenib. Cell lines with acquired Sorafenib resistance might be particularly responsive to this combination.
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS). To rule this out, run a control with the compounds in cell-free media to check for any direct chemical reaction with the assay reagents. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based vs. metabolic-based).
Q2: We are having difficulty detecting a decrease in the Notch Intracellular Domain (NICD) via Western Blot after this compound treatment. What can we do?
Possible Causes & Solutions:
-
Insufficient this compound Concentration or Incubation Time: Ensure you are using a sufficient concentration of this compound and an adequate incubation time to inhibit ADAM-17 and subsequent Notch cleavage. A time-course and dose-response experiment is recommended to optimize these parameters for your cell line. This compound has been shown to significantly decrease NICD levels at concentrations of 1-10 μM for 6-72 hours in MHCC97-H cells[2].
-
Antibody Issues: The primary antibody against NICD may not be sensitive or specific enough. Validate your antibody using a positive control (e.g., a cell line known to have high NICD levels) and a negative control. Titrate the antibody to find the optimal concentration.
-
Sample Preparation: NICD is a nuclear protein, and its levels might be low in the cytoplasm. Prepare nuclear and cytoplasmic fractions to enrich for NICD in the nuclear lysate. Always use fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Low Protein Abundance: The basal level of NICD in your cell line might be low. Consider stimulating the Notch pathway (if applicable to your experimental design) to increase the baseline NICD levels before this compound treatment to better visualize the inhibitory effect.
Q3: Our in vivo xenograft study with the this compound and Sorafenib combination is showing high variability in tumor growth within the same treatment group. How can we address this?
Possible Causes & Solutions:
-
Tumor Heterogeneity: The inherent heterogeneity of the cancer cell line can lead to varied tumor growth rates. Ensure you are using a well-characterized and stable cell line.
-
Inconsistent Drug Administration: Variability in injection technique (e.g., intraperitoneal for this compound and oral gavage for Sorafenib) can lead to inconsistent drug exposure. Ensure all personnel are properly trained and follow a standardized protocol.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and tumor growth. Closely monitor the health of the animals throughout the study.
-
Tumor Implantation: Variations in the number of cells injected, the injection site, and the technique can result in different initial tumor sizes and growth kinetics. Standardize the tumor implantation procedure meticulously.
Data Presentation
The following tables summarize key quantitative data from studies on this compound and Sorafenib.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MHCC97-H | Cell Viability | IC50 | 5.32 μM | [2] |
| MHCC97-H | Tyrosine Phosphatase (Lyp) Inhibition | IC50 | 31.6 μM | [2] |
| MHCC97-H | Tyrosine Phosphatase (Lyp) Inhibition | Ki | 26.22 μM | [2] |
Table 2: In Vivo Efficacy of this compound and Sorafenib Combination in Nude Mice with HCC Xenografts
| Treatment Group | Dosage and Administration | Outcome | Reference |
| This compound | 0.2-2 mg/kg; intraperitoneal injection; every two days for 20 days | Enhanced the effect of Sorafenib on inhibiting tumor growth | [2] |
| Sorafenib | - | - | [2] |
Table 3: Effect of this compound Pre-treatment on Sorafenib-Induced Apoptosis in MHCC97-H Cells
| Treatment | Apoptosis Rate | Reference |
| Control | 1.02% | [3] |
| Sorafenib | 14.48% | [3] |
| This compound (1 μmol/L) + Sorafenib | 37.92% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and Sorafenib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed hepatocellular carcinoma (HCC) cells (e.g., MHCC97-H, HepG2) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
For single-drug treatment, add varying concentrations of this compound or Sorafenib to the wells.
-
For combination treatment, pre-treat the cells with this compound for 24 hours, then add varying concentrations of Sorafenib.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Western Blot Analysis for NICD
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For NICD detection, it is recommended to prepare separate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the Notch1 Intracellular Domain (NICD) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).
In Vivo Xenograft Model
-
Animal Model: Use 4-6 week old male BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5x10⁶ HCC cells (e.g., MHCC97-H) suspended in 100 µL of serum-free medium into the right flank of each mouse.
-
Tumor Growth: Monitor the tumor growth by measuring the tumor volume (Volume = 0.5 x length x width²) every 2-3 days.
-
Drug Treatment: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 2 mg/kg, i.p., every other day)
-
Sorafenib alone (e.g., 30 mg/kg, p.o., daily)
-
This compound and Sorafenib combination
-
-
Monitoring: Continue the treatment for a specified period (e.g., 3-4 weeks) and monitor tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Mandatory Visualization
Signaling Pathways
Caption: this compound and Sorafenib Signaling Pathways and their Synergistic Interaction.
Experimental Workflow
Caption: Experimental Workflow for this compound and Sorafenib Co-administration Studies.
References
Technical Support Center: Enhancing In-Vivo Bioavailability of ZLDI-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in-vivo bioavailability of ZLDI-8, a potent ADAM-17 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key in-vitro properties?
This compound is an inhibitor of ADAM-17 (A Disintegrin and Metalloproteinase Domain 17), a key enzyme in the Notch signaling pathway.[1][2][3][4] By inhibiting ADAM-17, this compound prevents the cleavage of the Notch protein, which plays a role in cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][3][4] It has demonstrated anti-cancer activity, particularly in non-small-cell lung cancer and hepatocellular carcinoma.[2][5] this compound has also been shown to enhance the efficacy of chemotherapeutic agents like Sorafenib.[3][4]
Q2: What is the reported solubility of this compound?
This compound is reported to be soluble in DMSO (Dimethyl sulfoxide) at a concentration of 62.5 mg/mL.[6][7] Its poor aqueous solubility is a common challenge for in-vivo studies, potentially leading to low bioavailability.[8]
Q3: What are the common reasons for low in-vivo bioavailability of small molecule inhibitors like this compound?
Low in-vivo bioavailability of hydrophobic drugs like this compound is often attributed to several factors:
-
Poor aqueous solubility: This limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.[8][9]
-
Low permeability: The compound may have difficulty crossing biological membranes, such as the intestinal epithelium, to reach systemic circulation.[9]
-
First-pass metabolism: The drug may be extensively metabolized in the liver or gut wall before it reaches the systemic circulation, reducing the amount of active compound available.[9]
Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[8][9][10][11][12]
-
Particle size reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve the dissolution rate.[13][14]
-
Use of co-solvents and surfactants: These can help to dissolve the drug in an aqueous environment.
-
Lipid-based formulations: Encapsulating the drug in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve absorption, partly through the lymphatic system.[11][15]
-
Amorphous solid dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can enhance dissolution.[11]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[9]
Troubleshooting Guide: Low In-Vivo Exposure of this compound
This guide provides a step-by-step approach to troubleshoot and address issues of low this compound exposure in your in-vivo experiments.
Problem: Sub-optimal therapeutic effect or low plasma concentration of this compound observed in animal models.
Step 1: Verify Compound Integrity and Formulation Preparation
-
Action: Confirm the purity and stability of your this compound stock. Ensure accurate weighing and complete dissolution in the chosen vehicle.
-
Rationale: Impurities or degradation of the compound can lead to reduced activity. Incomplete dissolution will result in a lower effective dose being administered.
Step 2: Re-evaluate the Administration Route and Vehicle
-
Action: For initial studies, consider intraperitoneal (IP) injection, as it bypasses the complexities of oral absorption and first-pass metabolism. Published in-vivo studies with this compound have utilized IP administration.[6]
-
Rationale: If oral administration is necessary, the choice of vehicle is critical. Simple aqueous suspensions are often inadequate for poorly soluble compounds.
Step 3: Implement Formulation Enhancement Strategies
If low bioavailability is suspected, especially with oral administration, consider the following formulation strategies.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvent Formulation | Increase solubility by using a mixture of water-miscible solvents. | Simple to prepare. | Potential for drug precipitation upon dilution in vivo; solvent toxicity at high concentrations. |
| Nanosuspension | Reduce particle size to the nanometer range, increasing surface area and dissolution velocity.[13] | Significant improvement in dissolution rate; applicable to many poorly soluble drugs. | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
| Lipid-Based Formulation (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms a fine emulsion in the GI tract. | Enhances solubility and can facilitate lymphatic absorption, bypassing first-pass metabolism.[15] | Can be complex to formulate and characterize; potential for GI side effects. |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the drug molecule within a cyclodextrin cavity to increase its aqueous solubility.[9] | High efficiency in solubilizing hydrophobic drugs. | The large size of the complex may limit membrane permeation; potential for nephrotoxicity with some cyclodextrins. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Lyp) | 31.6 µM | Tyrosine phosphatase | [1] |
| Ki (Lyp) | 26.22 µM | Tyrosine phosphatase | [1] |
| IC50 (Cell Growth) | 5.32 µM | MHCC97-H cells | [1] |
| In-vivo Dosage | 0.2-2 mg/kg | Nude HCC-bearing mice (intraperitoneal) | [6] |
| Solubility in DMSO | 62.5 mg/mL | - | [6][7] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of Pre-suspension: a. Weigh the desired amount of this compound. b. Prepare the stabilizer solution by dissolving the stabilizer in purified water. c. Disperse the this compound powder in a small volume of the stabilizer solution to form a pre-suspension. Use a high-shear mixer for 15-30 minutes to ensure uniform dispersion.
-
High-Pressure Homogenization: a. Transfer the pre-suspension to the high-pressure homogenizer. b. Homogenize the suspension at a pressure of approximately 1500 bar for 20-30 cycles. The optimal number of cycles and pressure should be determined empirically. c. Monitor the temperature of the sample throughout the process and use a cooling system to prevent overheating.
-
Particle Size and Zeta Potential Analysis: a. After homogenization, measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size below 300 nm with a PDI < 0.3. b. Measure the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
Characterization of the Nanosuspension: a. Perform saturation solubility studies to confirm an increase in solubility compared to the unformulated drug. b. Conduct in-vitro dissolution studies to demonstrate an enhanced dissolution rate.
-
In-vivo Administration: a. The final nanosuspension can be administered orally or via other routes to the animal models. Ensure the concentration is adjusted for the desired dose.
Protocol 2: Formulation of this compound in a Co-solvent System
Objective: To prepare a solution of this compound in a co-solvent system for in-vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Procedure:
-
Solubilization of this compound: a. Weigh the required amount of this compound. b. Dissolve the this compound in a minimal amount of DMSO. For example, for a final formulation of 10% DMSO, dissolve the total drug amount in this volume of DMSO first.
-
Addition of Co-solvents: a. To the this compound/DMSO solution, add PEG 400. A common ratio is 10% DMSO, 40% PEG 400. Mix thoroughly until a clear solution is obtained.
-
Final Dilution: a. Slowly add the aqueous component (saline or PBS) to the organic phase while vortexing to make up the final volume. The final concentration of the organic solvents should be kept as low as possible to minimize toxicity. b. Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
-
Pre-administration Check: a. Before administration, visually inspect the formulation to ensure it is a clear solution. b. Prepare the formulation fresh before each use to avoid potential stability issues.
-
In-vivo Administration: a. Administer the final formulation to the animals at the desired dose. Be aware of the potential for the vehicle itself to have biological effects and include a vehicle-only control group in your study.
Visualizations
Caption: this compound inhibits ADAM-17, blocking Notch signaling.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Novel ADAM-17 inhibitor this compound enhances the in vitro and in vivo chemotherapeutic effects of Sorafenib on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ADAM-17 inhibitor this compound inhibits the metastasis of hepatocellular carcinoma by reversing epithelial-mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Gamma-secretase | Phosphatase | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 11. upm-inc.com [upm-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of ZLDI-8 powder and solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of ZLDI-8 powder and solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a dry environment, protected from light. For optimal long-term stability, specific temperature recommendations are provided in the table below.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 62.5 mg/mL with the aid of ultrasonication.[1] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at low temperatures.[2][3]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While many compounds are stable at room temperature for short durations, long-term storage should adhere to the recommended refrigerated or frozen conditions to ensure stability and efficacy.[3]
Q4: Is this compound sensitive to light?
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound powder or solutions, appropriate personal protective equipment should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8][9][10] If there is a risk of generating dust or aerosols, a suitable respirator should be used.
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| Solution (in DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder appears clumped or discolored. | Moisture absorption. | Store the powder in a desiccator to protect it from humidity. While slight clumping may not affect activity, significant discoloration could indicate degradation. |
| Difficulty dissolving the powder in DMSO. | Insufficient mixing or low-quality solvent. | Use ultrasonic agitation to aid dissolution.[1] Ensure the DMSO is of high purity and anhydrous, as moisture can affect solubility.[11] |
| Precipitate forms in the stock solution upon thawing. | The solution may have become supersaturated or the solvent has partially evaporated. | Gently warm the vial and vortex or sonicate to redissolve the precipitate completely before use.[3] Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Review storage conditions and handling procedures. If degradation is suspected, it is recommended to use a fresh vial of the compound. Consider performing a stability check using an appropriate analytical method like HPLC. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 433.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For 1 mL of a 10 mM stock solution, weigh 4.335 mg of this compound.
-
Transfer the powder to a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Protocol for Assessing Long-Term Stability (Based on ICH Guidelines)
This is a general protocol that can be adapted to assess the stability of this compound.
Objective: To evaluate the stability of this compound powder and solutions under defined storage conditions over time.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound powder and a stock solution in DMSO as described above.
-
Storage Conditions: Store the aliquots under the recommended long-term conditions (-20°C and 4°C for powder; -80°C and -20°C for solution) and, for comparison, at an accelerated condition (e.g., 25°C/60% RH). Include a control group stored under ideal conditions (e.g., -80°C).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months for long-term storage; 0, 1, 3, and 6 months for accelerated storage).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound and detect any degradation products.
-
Data Analysis: At each time point, analyze the samples for:
-
Appearance (visual inspection for color change, precipitation).
-
Purity (by HPLC, as a percentage of the initial concentration).
-
Presence of degradation products (by HPLC, as a percentage of the total peak area).
-
-
Evaluation: Compare the results from the different storage conditions and time points to the initial (time 0) sample to establish the re-test period or shelf life.
Visualizations
Caption: Workflow for handling and storage of this compound powder and solutions.
Caption: Simplified ADAM-17/Notch signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ikev.org [ikev.org]
- 7. moh.gov.sa [moh.gov.sa]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results in ZLDI-8 experiments.
Welcome to the technical support center for ZLDI-8 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), which is a key enzyme in the Notch signaling pathway.[1][2][3] By inhibiting ADAM-17, this compound prevents the cleavage of the Notch receptor, which in turn blocks the release and nuclear translocation of the Notch Intracellular Domain (NICD).[1][3] This leads to a downstream reduction in the expression of proteins involved in cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound is also a competitive and irreversible inhibitor of the lymphoid-specific tyrosine phosphatase (Lyp) with an IC50 of 31.6 μM.[1][4] This dual activity should be considered when interpreting experimental results, as effects may not be solely attributable to ADAM-17/Notch inhibition.
Q3: What are the typical concentrations and treatment times for this compound in cell culture experiments?
A3: The effective concentration and treatment time of this compound can vary depending on the cell line and the specific assay. However, published studies have used concentrations ranging from 0.03 to 30 μM and treatment times from 6 to 72 hours for assessing cell viability.[1] It is always recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in DMSO.[4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Remember to include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the this compound treatment.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability or proliferation is observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal concentration or treatment time | Perform a dose-response (e.g., 0.1 to 50 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the IC50 for your specific cell line. |
| Cell line resistance | Some cell lines may have intrinsic resistance to Notch pathway inhibition. Consider using a positive control cell line known to be sensitive to this compound, such as MHCC97-H cells.[1] Also, investigate the baseline expression levels of ADAM-17 and Notch receptors in your cell line. |
| This compound degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C).[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| High serum concentration in culture medium | Serum components can sometimes interfere with the activity of small molecule inhibitors. Try reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health. |
| Notch pathway is not a primary driver of proliferation in your cell model | Investigate the role of the Notch pathway in your specific cell line through literature review or by using other Notch pathway inhibitors or genetic knockdown approaches (e.g., siRNA against ADAM-17 or Notch receptors). |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and confluence levels. Cell detachment methods (e.g., trypsinization) can activate the Notch pathway, leading to variability.[5] Standardize your subculture procedures. |
| Inconsistent this compound preparation | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium. |
| Biological variability | The Notch signaling pathway can be influenced by cell-cell contact and other microenvironmental factors.[6][7] Ensure consistent plating densities and well distribution to minimize edge effects. |
| Assay variability | Use appropriate positive and negative controls for each assay. For example, when assessing apoptosis, include a known apoptosis-inducing agent as a positive control. |
Issue 3: Unexpected potentiation or lack of potentiation of other chemotherapeutic agents.
| Potential Cause | Troubleshooting Steps |
| This compound is expected to enhance the effects of agents like Sorafenib. [2][8] If this is not observed: | The chemo-resistance in your cell line may not be primarily driven by the Notch pathway. Investigate the resistance mechanisms of your cell line. |
| The timing of co-administration may be suboptimal. Experiment with different treatment schedules (e.g., pre-treatment with this compound followed by the chemotherapeutic agent). | |
| Unexpected potentiation with a drug not previously reported: | This could be a novel finding. To investigate further, confirm the synergy using isobologram analysis. Explore potential mechanistic links between the Notch pathway, this compound's off-target effects (Lyp inhibition), and the mechanism of the other drug. |
Experimental Protocols
Western Blot for NICD Levels
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Nuclear/Cytoplasmic Fractionation: To specifically assess nuclear NICD, perform nuclear and cytoplasmic fractionation using a commercial kit or a well-established protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the cleaved Notch1 intracellular domain (NICD). Use an antibody for a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits ADAM-17, blocking Notch signaling.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Frontiers | Activation of the Notch1 Stem Cell Signaling Pathway during Routine Cell Line Subculture [frontiersin.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Frontiers | Understanding the Principles of Pattern Formation Driven by Notch Signaling by Integrating Experiments and Theoretical Models [frontiersin.org]
- 8. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Notch Pathway Inhibitors in Hepatocellular Carcinoma: ZLDI-8 Versus Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway, a critical regulator of cell fate, is frequently dysregulated in hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of ZLDI-8, a novel ADAM-17 inhibitor, against other prominent Notch pathway inhibitors, specifically the gamma-secretase inhibitors (GSIs) PF-03084014 and RO4929097. We present a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of these compounds.
Mechanism of Action: A Tale of Two Enzymes
The activation of the Notch receptor is a multi-step process involving two key proteolytic cleavages. The first is mediated by the ADAM (A Disintegrin and Metalloproteinase) family of enzymes, followed by a second cleavage by the γ-secretase complex. This releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.
This compound acts upstream by inhibiting ADAM-17, one of the key enzymes responsible for the initial cleavage of the Notch receptor.[1][2] By blocking this step, this compound prevents the subsequent processing by γ-secretase and the release of the active NICD.
In contrast, PF-03084014 and RO4929097 are potent inhibitors of the γ-secretase complex itself.[3][4] They directly block the final proteolytic cleavage required for Notch activation.
In Vitro Performance: A Quantitative Comparison
The efficacy of these inhibitors has been evaluated in various HCC cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While direct comparative studies are limited, available data provides insights into their relative activities.
| Inhibitor | Target | Cell Line(s) | IC50 / EC50 | Reference(s) |
| This compound | ADAM-17 | MHCC97-H, LM3, HepG2, Bel7402 | Data on direct cytotoxicity IC50 is not consistently reported; studies focus on its synergistic effects. It significantly inhibits proliferation, migration, and invasion at non-cytotoxic concentrations. | [5] |
| PF-03084014 | γ-Secretase | Not specified for HCC in available abstracts | 6.2 nM (enzyme inhibition), 13.3 nM (Notch cleavage in HPB-ALL cells) | Not available in abstracts |
| RO4929097 | γ-Secretase | Not specified for HCC in available abstracts | 4 nM (γ-secretase inhibition), 5 nM (cellular Notch processing) | [3][4][6] |
Note: The provided IC50/EC50 values for PF-03084014 and RO4929097 are not specific to HCC cell lines in the available search results and may vary depending on the cell line and assay conditions. The primary reported effect of this compound in HCC is the enhancement of other chemotherapeutic agents rather than direct cytotoxicity.[1][2]
Synergistic Effects with Chemotherapy
A significant finding for this compound is its ability to enhance the efficacy of standard chemotherapy agents used in HCC, such as Sorafenib, Etoposide, and Paclitaxel.[1][2] This suggests a potential role for this compound in overcoming drug resistance, a major challenge in HCC treatment. Pre-treatment with this compound has been shown to increase apoptosis and cell cycle arrest induced by these agents.
Similarly, the GSI PF-03084014 has been investigated in combination with Sorafenib, demonstrating synergistic antitumor effects in HCC models.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of these inhibitors.
This compound: In nude mice bearing HCC tumors, this compound has been shown to enhance the anti-tumor effect of Sorafenib, leading to reduced tumor growth and metastasis.[1] Both subcutaneous and intrahepatic tumor models have been utilized to demonstrate its efficacy.
PF-03084014: This GSI has demonstrated antitumor activity in various Notch-driven xenograft models, although specific data on HCC models is not detailed in the provided abstracts.
RO4929097: This inhibitor has shown antitumor activity in seven out of eight animal models for various cancers and has progressed to Phase I and II clinical trials for solid tumors.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols employed in the evaluation of these Notch inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: HCC cells (e.g., MHCC97-H, LM3, HepG2, Bel7402) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the inhibitor (this compound, PF-03084014, or RO4929097) alone or in combination with a chemotherapeutic agent. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.[7][8][9]
In Vivo Xenograft Tumor Model
Animal models are critical for assessing the in vivo efficacy of anti-cancer compounds.
-
Animal Model: Immunodeficient mice (e.g., nude or NOD/SCID mice) are typically used.
-
Tumor Implantation:
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, inhibitor alone, chemotherapy alone, or a combination of the inhibitor and chemotherapy. The drugs are administered via an appropriate route (e.g., intraperitoneal injection for this compound, oral gavage for Sorafenib).
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting). For metastasis studies, organs like the lungs are also examined.[5][13]
Conclusion
This compound represents a distinct approach to Notch pathway inhibition in HCC by targeting ADAM-17. Its primary strength, based on current preclinical data, lies in its ability to sensitize HCC cells to standard chemotherapies, potentially offering a strategy to overcome drug resistance. The gamma-secretase inhibitors, PF-03084014 and RO4929097, are potent direct inhibitors of the final step in Notch activation and have shown efficacy in various cancer models.
Further head-to-head comparative studies in a panel of HCC cell lines and in vivo models are necessary to definitively establish the relative efficacy and potential advantages of targeting ADAM-17 versus γ-secretase in the context of HCC. Researchers should consider the specific molecular characteristics of their HCC models when selecting a Notch pathway inhibitor for investigation. The detailed protocols provided herein should serve as a valuable resource for designing and executing such comparative studies.
References
- 1. Novel ADAM-17 inhibitor this compound enhances the in vitro and in vivo chemotherapeutic effects of Sorafenib on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novel-adam-17-inhibitor-zldi-8-enhances-the-in-vitro-and-in-vivo-chemotherapeutic-effects-of-sorafenib-on-hepatocellular-carcinoma-cells - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ADAM-17 inhibitor this compound inhibits the metastasis of hepatocellular carcinoma by reversing epithelial-mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Quantitative examination of the inhibitory activation of molecular targeting agents in hepatocellular carcinoma patient‐derived cell invasion via a novel in vivo tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Screen Identifies Liver X Receptor Alpha Agonism Potentiates Sorafenib Killing of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uncovering biological factors that regulate hepatocellular carcinoma growth using patient derived xenograft assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Anti-Metastatic Potential of ZLDI-8 Across Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic effects of ZLDI-8, a novel ADAM-17 inhibitor, across various cancer models. The data presented herein is compiled from preclinical studies and is intended to offer an objective overview of this compound's performance, including its mechanism of action and comparative efficacy against other relevant inhibitors.
Executive Summary
This compound has demonstrated significant anti-metastatic activity in preclinical models of non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). Its primary mechanism of action involves the inhibition of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key enzyme in the Notch signaling pathway. This inhibition leads to the reversal of the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer cell migration and invasion. This guide presents quantitative data from in vitro and in vivo studies, details the experimental protocols used for validation, and provides a comparative perspective against other inhibitors targeting similar pathways.
Data Presentation: In Vitro Anti-Metastatic Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cancer cell migration and invasion in various cell lines. For comparative purposes, data for the commonly used Notch inhibitor, DAPT, is also included.
Table 1: Inhibition of Cancer Cell Migration (Wound Healing Assay)
| Compound | Cancer Model | Cell Line | Concentration | % Wound Closure Inhibition (Time) | Citation |
| This compound | NSCLC | A549/Taxol | 1 µM | ~50% (24h) | [1] |
| This compound | HCC | MHCC97-H | 3 µM | ~60% (24h) | [2][3] |
| This compound | HCC | LM3 | 1 µM | ~55% (24h) | [2][3] |
| DAPT | HCC | HepG2 | 50 µM | Significant inhibition (dose-dependent) | |
| DAPT | HCC | MHCC97H | 5 µmol/l | Significantly decreased | [4] |
Table 2: Inhibition of Cancer Cell Invasion (Transwell Assay)
| Compound | Cancer Model | Cell Line | Concentration | % Invasion Inhibition | Citation |
| This compound | NSCLC | A549/Taxol | 1 µM | Significant inhibition | [1] |
| This compound | HCC | MHCC97-H | 3 µM | ~70% | [2][3] |
| This compound | HCC | LM3 | 1 µM | ~65% | [2][3] |
| This compound | HCC | HepG2 (TGF-β1 induced) | Non-cytotoxic conc. | Significant inhibition | [2] |
| This compound | HCC | Bel7402 (TGF-β1 induced) | Non-cytotoxic conc. | Significant inhibition | [2] |
| DAPT | HCC | HepG2 | 25, 50, 100 µM | Significant inhibition (dose-dependent) | |
| DAPT | HCC | MHCC97H | 5 µmol/l | Significantly decreased | [4] |
Comparative Analysis
Furthermore, a derivative of this compound, designated NY-2 , has been reported to possess higher anti-tumor activity and safety.[5] While detailed quantitative data for NY-2 is not yet widely published, it represents a promising next-generation compound for further investigation.
Mechanism of Action: this compound in the ADAM-17/Notch Signaling Pathway
This compound's anti-metastatic activity is rooted in its inhibition of ADAM-17. This enzyme is responsible for the ectodomain shedding of various transmembrane proteins, including the Notch receptor. By inhibiting ADAM-17, this compound prevents the cleavage and subsequent activation of Notch. This disruption of the Notch signaling cascade leads to the downregulation of downstream target genes that promote EMT. The reversal of EMT is characterized by the upregulation of epithelial markers (e.g., E-cadherin) and the downregulation of mesenchymal markers (e.g., Vimentin, N-cadherin), ultimately suppressing the migratory and invasive capabilities of cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Wound Healing Assay
-
Cell Seeding: Cancer cells (e.g., A549/Taxol, MHCC97-H) are seeded in 6-well plates and cultured to form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 1-3 µM) or a vehicle control.
-
Imaging: Images of the scratch are captured at 0 hours and subsequent time points (e.g., 24 hours) using an inverted microscope.
-
Quantification: The width of the scratch is measured at multiple points, and the percentage of wound closure is calculated using the formula: [(Initial Width - Final Width) / Initial Width] x 100%.
In Vitro Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel to simulate an extracellular matrix barrier.
-
Cell Seeding: Cancer cells are resuspended in serum-free medium and seeded into the upper chamber.
-
Treatment: The lower chamber is filled with complete medium containing a chemoattractant (e.g., FBS). This compound or a vehicle control is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope in several random fields.
In Vivo Tail Vein Injection Metastasis Model
-
Cell Preparation: Cancer cells are harvested, washed, and resuspended in sterile PBS at a specific concentration (e.g., 2 x 10^6 cells/mL).
-
Animal Model: Six- to eight-week-old immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Injection: A suspension of cancer cells (typically 100 µL) is injected into the lateral tail vein of each mouse.
-
Treatment: Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control according to the study's dosing schedule.
-
Monitoring and Endpoint: The mice are monitored for signs of distress. At a predetermined endpoint (e.g., 30 days), the mice are euthanized, and their lungs (or other target organs) are harvested.
-
Analysis: The number of metastatic nodules on the organ surface is counted. The organs are then fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for histopathological confirmation of metastatic lesions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-metastatic effects of this compound.
Conclusion
This compound emerges as a promising anti-metastatic agent, particularly for NSCLC and HCC, by effectively targeting the ADAM-17/Notch/EMT signaling axis. The presented data underscores its potency in preclinical models. While direct comparative data with other ADAM-17 inhibitors is needed, its performance relative to other Notch pathway inhibitors is encouraging. The development of more potent derivatives like NY-2 further highlights the therapeutic potential of this class of compounds. Further research, including head-to-head comparisons and investigation in a broader range of cancer models, is warranted to fully elucidate the clinical translatability of this compound.
References
- 1. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel ADAM-17 inhibitor this compound inhibits the metastasis of hepatocellular carcinoma by reversing epithelial-mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Validation of ZLDI-8's Mechanism of Action: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ADAM-17 inhibitor, ZLDI-8, with genetic knockdown approaches for validating its mechanism of action in cancer research. We present supporting experimental data, detailed protocols for key experiments, and visualizations to facilitate a clear understanding of the underlying signaling pathways and experimental workflows.
Performance Comparison: this compound vs. Genetic Knockdown
This compound is a potent inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key enzyme in the Notch signaling pathway.[1] Its mechanism of action involves the suppression of Notch intracellular domain (NICD) cleavage, which plays a crucial role in cancer cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[1][2] To rigorously validate that the observed effects of this compound are indeed due to ADAM-17 inhibition, genetic knockdown of the ADAM17 gene serves as a critical cross-validation tool.
The following tables summarize the quantitative effects of both this compound treatment and ADAM17 genetic knockdown on key cellular markers in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cell lines.
Table 1: Effect of this compound and ADAM17 siRNA on Cell Viability and Notch Signaling in MHCC97-H (HCC) Cells
| Treatment/Intervention | Concentration/ Efficiency | IC50 (µM) | Relative NICD Level (%) | Reference |
| This compound | 1-10 µM | 5.32 | Significantly Decreased | [1][3] |
| ADAM17 siRNA | 50-100 nM | Not Reported | Significantly Decreased | [3] |
Table 2: Effect of this compound and ADAM17 shRNA on EMT Markers in A549 (NSCLC) Cells
| Treatment/Intervention | Concentration/ Efficiency | Relative E-cadherin Expression | Relative N-cadherin Expression | Relative Vimentin Expression | Reference |
| This compound | 1-10 µM | Increased | Reduced | Reduced | [3] |
| ADAM17 shRNA | Not Specified | Increased | Decreased | Decreased | [4][5] |
Table 3: Comparison with Alternative Therapies
| Therapy | Target | Cell Line | IC50 / Efficacy | Reference |
| This compound | ADAM-17 | MHCC97-H | 5.32 µM | [1][3] |
| Sorafenib | Multi-kinase | MHCC97-H | Enhances Sorafenib's effect | [6][7][8] |
| Gefitinib | EGFR | A549 | Potentiated by ADAM-17 inhibition | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of ADAM17 in MHCC97-H Cells
This protocol is adapted from general siRNA transfection procedures and findings from studies on HCC cell lines.[3]
Materials:
-
MHCC97-H cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting ADAM17 (50 nM and 100 nM) and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
-
Sterile PBS
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed MHCC97-H cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 nM or 100 nM of ADAM17 siRNA or control siRNA in Opti-MEM I.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I according to the manufacturer's instructions.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5 minutes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the siRNA-Lipofectamine complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blot analysis for ADAM-17.
-
shRNA-Mediated Knockdown of ADAM17 in A549 Cells
This protocol is based on lentiviral transduction methods commonly used for A549 cells.[10][11][12]
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
Lentiviral particles containing shRNA targeting ADAM17 and a non-targeting control shRNA
-
Polybrene
-
Puromycin (B1679871) (for selection)
-
6-well plates
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates 24 hours before transduction to achieve 50-70% confluency.
-
Transduction:
-
On the day of transduction, replace the medium with fresh medium containing Polybrene at a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Add the lentiviral particles (at a predetermined multiplicity of infection, MOI) to the cells.
-
Incubate the cells overnight at 37°C.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for cells that have successfully integrated the shRNA construct.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until stable clones are established.
-
-
Validation of Knockdown:
-
Expand the stable clones and verify the knockdown of ADAM17 expression by qRT-PCR and Western blotting.
-
Quantitative Western Blot Analysis
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against ADAM-17, NICD, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
PCR Amplification: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for ADAM17, CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. ADAM17 promotes epithelial-mesenchymal transition via TGF-β/Smad pathway in gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 9. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRAS1 knockdown reduces A549 cells migration and invasion through downregulation of FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Unraveling ZLDI-8's Sensitization Mechanism: A Comparative Guide to the Notch1-Integrin β1 Axis
For Immediate Release
A comprehensive analysis of preclinical data confirms the critical role of the Notch1-integrin β1 signaling crosstalk in the chemosensitization effect of ZLDI-8, a novel ADAM-17 inhibitor. This guide provides a detailed comparison of this compound's performance with alternative therapeutic strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound has emerged as a promising agent for overcoming chemotherapy resistance in various cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).[1][2] Its mechanism of action centers on the inhibition of ADAM-17, a key enzyme responsible for the cleavage and activation of the Notch1 receptor.[3][4] By blocking this initial step, this compound effectively dampens the entire Notch1 signaling cascade.
Recent studies have elucidated a crucial link between this Notch1 inhibition and the downregulation of integrin β1, a cell adhesion molecule implicated in drug resistance.[3] This guide delves into the experimental evidence supporting this this compound-mediated regulation of the Notch1-integrin β1 axis and compares its efficacy with other agents targeting these pathways.
Performance Comparison: this compound vs. Alternative Agents
To provide a clear perspective on this compound's efficacy, the following table summarizes its performance in key preclinical assays against other inhibitors targeting the Notch or integrin pathways.
| Compound | Target | Effect on Cell Viability (HCC Cells) | Effect on Notch1 Signaling | Effect on Integrin β1 Expression | Chemosensitization (with Sorafenib) |
| This compound | ADAM-17 | IC50 of 5.32 µM on MHCC97-H cells.[5] | Significantly decreases NICD levels.[5][6] | Significantly downregulates integrin β1.[3] | Enhances Sorafenib-induced apoptosis and growth inhibition.[1][7] |
| γ-Secretase Inhibitors (GSIs) | γ-Secretase | Variable, often cytostatic. | Potent inhibition of Notch cleavage. | Indirect effects, not well-characterized. | Can sensitize cancer cells to chemotherapy. |
| Integrin β1 Antibodies | Integrin β1 | Can induce apoptosis and inhibit growth in 3D cultures.[8] | No direct effect. | Blocks function, may alter expression. | Can overcome resistance to targeted therapies. |
| ATN-161 | Integrin α5β1 | No significant effect on tumor cell proliferation alone.[9] | No direct effect. | Antagonist, locks integrin in an inactive state.[9] | Reduces tumor growth and metastasis.[9] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the experimental approach to confirm the mechanism, and the logical framework of this compound's action.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments are provided below.
Western Blot Analysis
Objective: To quantify the protein expression levels of Notch1, NICD, and integrin β1 in cancer cells following treatment with this compound.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations (e.g., 1, 3, 10 µM) for various time points (e.g., 6, 12, 24, 48, 72 hours).[5]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Notch1, NICD, integrin β1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL detection kit.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
-
Co-Immunoprecipitation (Co-IP)
Objective: To determine the interaction between the Notch1 Intracellular Domain (NICD) and Integrin-Linked Kinase (ILK).
-
Cell Lysate Preparation:
-
Lyse cells treated with or without this compound using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against NICD or ILK overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with Co-IP wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described above, using antibodies against both NICD and ILK to detect the co-precipitated protein.
-
Cell Viability Assay (MTT)
Objective: To assess the effect of this compound, Sorafenib, and their combination on the viability of cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Drug Treatment:
-
Treat cells with a range of concentrations of this compound (e.g., 0.03-30 µM) and Sorafenib, both individually and in combination, for specified durations (e.g., 24, 48, 72 hours).[5]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) and combination index (CI) to determine synergism.
-
Conclusion
The presented data strongly supports the role of the Notch1-integrin β1 axis in the chemosensitizing effect of this compound. By inhibiting ADAM-17, this compound disrupts the Notch1 signaling pathway, leading to the downregulation of integrin β1, a key player in drug resistance. This mechanism provides a solid rationale for the continued development of this compound as a promising therapeutic agent to overcome chemoresistance in cancer treatment. The detailed protocols provided herein are intended to facilitate further investigation into this and other novel therapeutic strategies.
References
- 1. Novel ADAM-17 inhibitor this compound enhances the in vitro and in vivo chemotherapeutic effects of Sorafenib on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ADAM17 inhibitor this compound sensitized hepatocellular carcinoma cells to sorafenib through Notch1-integrin β-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an ADAM-17 and Notch Inhibitor, Enhances Chemotherapeutic Effects | MedChemExpress [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of ZLDI-8: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for ZLDI-8, an inhibitor of the Notch activating/cleaving enzyme ADAM-17. While specific disposal instructions from the manufacturer were not available in the public domain, this guide synthesizes best practices for the disposal of similar research-grade chemical compounds.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 433.52 |
| CAS Number | 667880-38-8 |
| Purity | 98.47% |
| Solubility in DMSO | 62.5 mg/mL (144.17 mM) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 2 years; -20°C for 1 year |
Experimental Protocol: this compound Disposal Procedure
The following protocol outlines a step-by-step methodology for the safe disposal of this compound waste, including unused compounds, contaminated materials, and solutions. This procedure is based on general guidelines for hazardous waste management in a laboratory setting.[1][2]
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, clearly labeled.
-
Waste tags or labels.
-
Secondary containment for liquid waste.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: Collect this compound solutions (e.g., in DMSO) in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Use secondary containment to prevent spills.[2]
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents (e.g., "this compound in DMSO").
-
Indicate the approximate concentration and volume.
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Ensure all containers are kept closed except when adding waste.[2]
-
-
Disposal Request:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.[2] The recommended final disposal method for many chemical wastes is incineration by an approved facility.[3]
-
-
Empty Container Disposal:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[2]
-
After triple rinsing, the defaced and air-dried container may be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can mitigate risks and ensure the responsible management of chemical waste in their research endeavors. Always consult your institution's specific Environmental Health and Safety guidelines for detailed instructions.
References
Personal protective equipment for handling ZLDI-8
Essential Safety and Handling Guide for ZLDI-8
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of this compound, a potent inhibitor of the Notch signaling pathway. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications and Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. In cases of significant splash risk, a face shield should be worn in addition to goggles. |
| Body Protection | Laboratory coat | A buttoned lab coat provides a primary barrier against spills. For larger quantities or increased splash potential, a chemical-resistant apron or gown is advised. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are -20°C for long-term storage (up to 3 years for powder) and 4°C for shorter durations (up to 2 years for powder). If in solvent, store at -80°C (up to 2 years) or -20°C (up to 1 year).[1]
Preparation of Solutions:
-
All manipulations should be performed in a chemical fume hood.
-
This compound is soluble in DMSO.[2]
-
Avoid inhalation of dust or vapors.
-
Prepare solutions in the smallest feasible quantities for immediate use to minimize waste.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemical-resistant container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
Cell Viability Assays
MTT Assay:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period.
-
Add MTT solution to each well and incubate.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Colony Formation Assay:
-
Treat cells with this compound for a specified duration.
-
Seed a low number of viable cells in a new culture dish.
-
Allow cells to grow and form colonies for 1-3 weeks.
-
Fix and stain the colonies.
-
Count the number of colonies to assess long-term cell survival.
Cell Migration and Invasion Assays
Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer in a culture dish.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with media to remove detached cells.
-
Treat cells with this compound.
-
Image the scratch at different time points to monitor cell migration into the wounded area.
Transwell Invasion Assay:
-
Coat the upper chamber of a transwell insert with a basement membrane matrix.
-
Seed cells in the upper chamber in serum-free media containing this compound.
-
Add media with a chemoattractant to the lower chamber.
-
Incubate to allow cells to invade through the matrix.
-
Remove non-invading cells from the upper surface of the insert.
-
Fix, stain, and count the invading cells on the lower surface.
Mechanism of Action: this compound Signaling Pathway
This compound is an inhibitor of ADAM-17, a key enzyme in the Notch signaling pathway.[1] By inhibiting ADAM-17, this compound prevents the cleavage of the Notch receptor, which in turn blocks the release and nuclear translocation of the Notch intracellular domain (NICD). This leads to a downstream cascade of events affecting cell survival, proliferation, and epithelial-mesenchymal transition (EMT).
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound on cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
